1-(3-Chloro-2-methylpropyl)-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

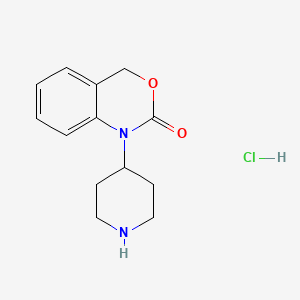

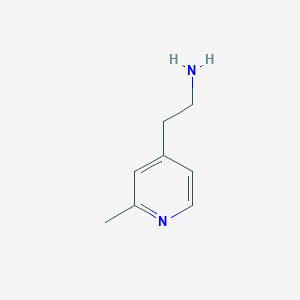

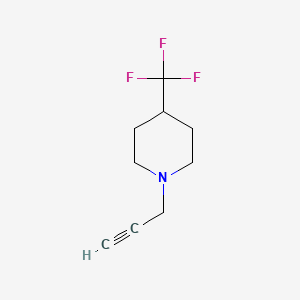

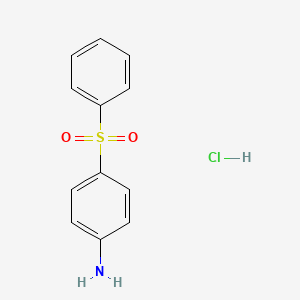

“1-(3-Chloro-2-methylpropyl)-4-methylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Attached to this ring is a 3-chloro-2-methylpropyl group.

Chemical Reactions Analysis

Piperazines are known to undergo a variety of chemical reactions, including reactions with acids and bases, electrophilic substitution, and more . The 3-chloro-2-methylpropyl group might also undergo various reactions, such as dehydrohalogenation or nucleophilic substitution .Scientific Research Applications

Metabolism and Synthesis Studies

Metabolism in Rat Bile

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, as part of a compound TM208, demonstrated significant metabolism in rat bile, producing various metabolites. This study highlights the compound's metabolic pathways and potential bioactivity in mammals (Jiang et al., 2007).

Synthetic Routes

Research has focused on the synthesis of 1-Amino-4-methylpiperazine, a related compound, showcasing its utility as an intermediate in drug synthesis. This reflects the chemical flexibility and relevance of such compounds in pharmaceutical production (Kushakova et al., 2004).

Chemical Reactions and Derivatives

Nucleophilic Displacement Studies

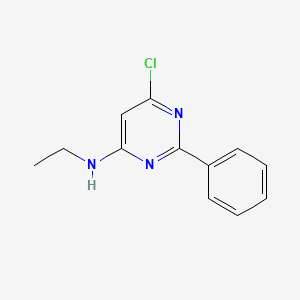

Investigations into pyrazolo[1,5-a]-1,3,5-triazines revealed that compounds like 4-Chloro-2-methylthiopyrazolo[1,5-a]-1,3,5-triazine, related to 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, undergo nucleophilic displacement. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in synthetic chemistry (Kobe et al., 1974).

Enzymatic Halogenation

The enzymatic halogenation of pyrazoles, including compounds structurally similar to 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine, has been studied, demonstrating the potential for selective chemical modifications using biological catalysts (Franssen et al., 1987).

Future Directions

properties

IUPAC Name |

1-(3-chloro-2-methylpropyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19ClN2/c1-9(7-10)8-12-5-3-11(2)4-6-12/h9H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGQENSYEBYPNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625504 |

Source

|

| Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |

CAS RN |

39607-92-6 |

Source

|

| Record name | 1-(3-Chloro-2-methylpropyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.